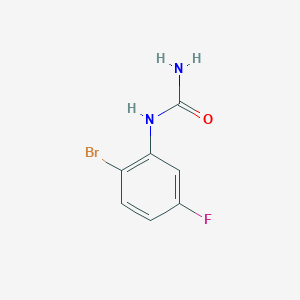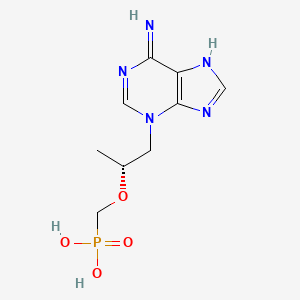
(3S,4R,6R)-3-hexyl-4-hydroxy-6-undecyloxan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R,6R)-3-hexyl-4-hydroxy-6-undecyloxan-2-one is a complex organic compound with a unique structure characterized by multiple stereocenters. This compound belongs to the class of oxanones, which are cyclic ethers containing a ketone functional group. The presence of both hydrophobic alkyl chains and a hydrophilic hydroxy group makes this compound interesting for various applications in chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,6R)-3-hexyl-4-hydroxy-6-undecyloxan-2-one typically involves multi-step organic reactions. One common approach is the stereoselective reduction of a precursor molecule, followed by cyclization to form the oxanone ring. The reaction conditions often require the use of chiral catalysts to ensure the correct stereochemistry at the three stereocenters.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3S,4R,6R)-3-hexyl-4-hydroxy-6-undecyloxan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or carboxylic acid, while reduction of the ketone group can produce an alcohol.
Scientific Research Applications
(3S,4R,6R)-3-hexyl-4-hydroxy-6-undecyloxan-2-one has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme-substrate interactions.
Industry: It can be used in the production of specialty chemicals and materials with tailored properties.
Mechanism of Action
The mechanism by which (3S,4R,6R)-3-hexyl-4-hydroxy-6-undecyloxan-2-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved are determined by the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
- (3S,4R,6R)-3-hexyl-4-hydroxy-6-undecyltetrahydro-2H-pyran-2-one
- (3S,4R,6R,7R)-4,6-diethyl-3,4,7-trimethylnonane
Uniqueness
What sets (3S,4R,6R)-3-hexyl-4-hydroxy-6-undecyloxan-2-one apart from similar compounds is its specific stereochemistry and the presence of both hydrophobic and hydrophilic groups. This unique combination of features makes it particularly versatile for various applications in research and industry.
Properties
CAS No. |
160549-09-7 |
|---|---|
Molecular Formula |
C22H42O3 |
Molecular Weight |
354.6 g/mol |
IUPAC Name |
(3S,4R,6R)-3-hexyl-4-hydroxy-6-undecyloxan-2-one |
InChI |
InChI=1S/C22H42O3/c1-3-5-7-9-10-11-12-13-14-16-19-18-21(23)20(22(24)25-19)17-15-8-6-4-2/h19-21,23H,3-18H2,1-2H3/t19-,20+,21-/m1/s1 |
InChI Key |
LRXRIVSWHMVULO-QHAWAJNXSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@@H]1C[C@H]([C@@H](C(=O)O1)CCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCC1CC(C(C(=O)O1)CCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


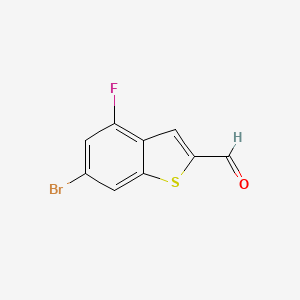


![tert-butyl4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13434472.png)
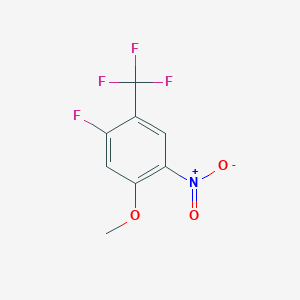
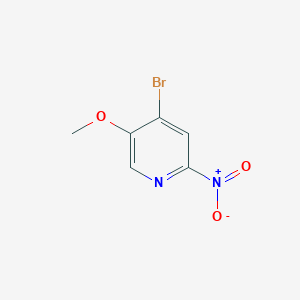
![Sodium;4-[3-(3-fluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfinate](/img/structure/B13434479.png)
![4-Amino-5-chloro-N-[1-(3-methoxypropyl)-4-piperidinyl]-7-benzofurancarboxamide](/img/structure/B13434483.png)
![tetrasodium;(2S)-2-[[(1S)-1,2-dicarboxylatoethyl]amino]-3-hydroxybutanedioate](/img/structure/B13434493.png)
![methyl (3E)-6-chloro-2-hydroxy-3-[[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]hydrazinylidene]-1H-indene-2-carboxylate](/img/structure/B13434497.png)
![5-[(4-Bromophenyl)methoxymethyl]-2-(2-ethylpyridin-4-yl)-4-methyl-1,3-thiazole](/img/structure/B13434502.png)

